2-fluoro-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide 2-fluoro-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide
Brand Name: Vulcanchem
CAS No.: 1796970-83-6
VCID: VC4597158
InChI: InChI=1S/C17H14FNO2S2/c18-14-4-2-1-3-13(14)17(21)19-9-12-5-6-15(23-12)16(20)11-7-8-22-10-11/h1-8,10,16,20H,9H2,(H,19,21)
SMILES: C1=CC=C(C(=C1)C(=O)NCC2=CC=C(S2)C(C3=CSC=C3)O)F
Molecular Formula: C17H14FNO2S2
Molecular Weight: 347.42

2-fluoro-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide

CAS No.: 1796970-83-6

Cat. No.: VC4597158

Molecular Formula: C17H14FNO2S2

Molecular Weight: 347.42

* For research use only. Not for human or veterinary use.

2-fluoro-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide - 1796970-83-6

Specification

CAS No. 1796970-83-6
Molecular Formula C17H14FNO2S2
Molecular Weight 347.42
IUPAC Name 2-fluoro-N-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]benzamide
Standard InChI InChI=1S/C17H14FNO2S2/c18-14-4-2-1-3-13(14)17(21)19-9-12-5-6-15(23-12)16(20)11-7-8-22-10-11/h1-8,10,16,20H,9H2,(H,19,21)
Standard InChI Key FXQBKADIQKZMSV-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)NCC2=CC=C(S2)C(C3=CSC=C3)O)F

Introduction

Compound Identification and Structural Overview

2-Fluoro-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide (CAS 1796970-83-6) is a fluorinated benzamide derivative featuring a thiophene backbone with hydroxy and methyl substituents. Its molecular formula is C₁₇H₁₄FNO₂S₂, and its molecular weight is 347.42 g/mol . The structure includes:

  • A benzamide core with a fluorine atom at the 2-position.

  • A thiophen-2-ylmethyl group linked to a 5-hydroxy(thiophen-3-yl)methyl moiety.

Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₇H₁₄FNO₂S₂
Molecular Weight347.42 g/mol
Purity≥98%
StateSolid
SolubilitySoluble in organic solvents (e.g., chloroform, methanol)
StabilityMoisture-sensitive

Synthesis and Structural Features

The synthesis of this compound likely involves:

  • Coupling Reactions: Formation of the thiophene backbone via sulfur-containing intermediates.

  • Hydroxylation: Introduction of the hydroxyl group at the thiophen-3-yl position.

  • Benzamide Formation: Amide bond synthesis between the fluorobenzene moiety and the thiophene-derived chain .

Structural Highlights:

  • Fluorine Substitution: Enhances electronic effects, influencing bioactivity and metabolic stability.

  • Thiophene Rings: Provide aromatic stability and potential π-π interactions in biological systems.

  • Hydroxyl Group: May participate in hydrogen bonding or act as a site for further functionalization .

Hazard CodeDescriptionPrecautionary Measures
H302Harmful if swallowedAvoid ingestion; use PPE
H317May cause allergic skin reactionHandle with gloves; wash skin
H319Causes serious eye irritationUse goggles; rinse eyes
P261Avoid inhalation of dust/powderUse respirator in dusty areas

Storage Recommendations:

  • Store in a cool, dry place under inert atmosphere.

  • Keep away from oxidizing agents and moisture .

Comparative Analysis with Related Compounds

CompoundCAS NumberKey Differences from Target Compound
2-Fluoro-N-methylbenzamide52833-63-3Lacks thiophene and hydroxyl groups
3-Fluoro-N-(furan-2-ylmethyl)-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamideN/AContains furan and methoxy groups instead
N-{5-ethyl-3-[(2-fluorophenyl)(morpholin-4-yl)methyl]thiophen-2-yl}benzamide690640-48-3Morpholine moiety replaces hydroxyl

Research Gaps and Future Directions

  • Biological Testing: No direct data on cytotoxicity or enzyme inhibition (e.g., NS3/4A protease) .

  • Spectroscopic Characterization: NMR/IR data are unavailable; required for confirmation of purity.

  • Synthetic Optimization: Scalable routes for industrial production remain unexplored .

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